molecular formula C24H20N4O4 B11009840 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11009840
M. Wt: 428.4 g/mol
InChI Key: CIAYJUIPLSQRBQ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

    Molecular Formula: CHNO

    Molecular Weight: 433.44 g/mol

The compound features an isoindoloquinazolinone core fused with a pyridine ring. Its complex structure suggests potential biological activity.

Preparation Methods

Unfortunately, specific synthetic routes and industrial production methods for this compound are scarce in the literature. researchers likely employ multistep organic synthesis to construct the intricate isoindoloquinazolinone scaffold. Further investigation is needed to uncover detailed procedures.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidative transformations, potentially leading to new functional groups.

    Reduction: Reduction reactions could modify the amide or other functional groups.

    Substitution: Substituents on the pyridine ring may be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including potential as an anticancer agent or kinase inhibitor.

    Chemistry: Explore its reactivity and use as a building block for novel compounds.

    Biology: Assess its impact on cellular processes or signaling pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are essential to unravel its mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related isoindoloquinazolinones or pyridine-containing compounds. Further research will reveal its uniqueness.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C24H20N4O4/c1-32-21-11-10-15(14-25-21)26-20(29)12-13-27-22-16-6-2-3-7-17(16)24(31)28(22)19-9-5-4-8-18(19)23(27)30/h2-11,14,22H,12-13H2,1H3,(H,26,29)

InChI Key

CIAYJUIPLSQRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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